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Compound of Interest

Compound Name: IR-58

Cat. No.: B15581908 Get Quote

A Note on "IR-58": Extensive searches for a fluorescent dye specifically named "IR-58" did not

yield information on a product with this designation. It is possible that this is a non-standard or

internal naming convention. The following application notes and protocols are provided for a

representative near-infrared (NIR) dye, offering guidance applicable to a wide range of

fluorescent probes operating in the 700-900 nm spectrum.

Introduction to Near-Infrared Fluorescence
Microscopy
Near-infrared (NIR) fluorescence microscopy is a powerful imaging technique that utilizes

fluorescent dyes emitting light in the NIR spectrum (approximately 700-900 nm). This region of

the electromagnetic spectrum offers significant advantages for biological imaging, particularly in

living cells and tissues. The primary benefits include reduced autofluorescence from

endogenous biomolecules, deeper tissue penetration due to lower light scattering, and

minimized phototoxicity, making it ideal for sensitive live-cell imaging and in vivo studies.

These application notes provide an overview of the properties of a representative NIR dye and

detailed protocols for its use in fluorescence microscopy.

Properties of a Representative Near-Infrared (NIR)
Dye
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The following table summarizes the typical optical and physical properties of a representative

NIR dye used for fluorescence microscopy. These values are illustrative and can vary between

specific NIR dyes.

Property Typical Value/Characteristic

Excitation Maximum (λex) 750 - 780 nm

Emission Maximum (λem) 780 - 810 nm

Molar Extinction Coefficient > 200,000 cm⁻¹M⁻¹

Quantum Yield 0.1 - 0.3 in aqueous buffer

Molecular Weight 800 - 1200 g/mol

Solubility
Soluble in aqueous buffers (e.g., PBS) and

organic solvents (e.g., DMSO)

Photostability
High; resistant to photobleaching under typical

imaging conditions

Targeting Moiety
Can be conjugated to antibodies, streptavidin, or

other biomolecules for specific labeling

Experimental Protocols
Protocol 1: Immunofluorescence Staining of Fixed and
Permeabilized Cells
This protocol describes the use of a NIR dye-conjugated secondary antibody for the detection

of a primary antibody targeting a specific cellular protein.

Materials:

Cells cultured on coverslips or in imaging-compatible plates

Phosphate-Buffered Saline (PBS)

Fixation Solution: 4% paraformaldehyde (PFA) in PBS
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Permeabilization Buffer: 0.1% Triton X-100 in PBS

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

Primary Antibody (specific to the target protein)

NIR Dye-Conjugated Secondary Antibody (specific to the host species of the primary

antibody)

Nuclear Counterstain (e.g., DAPI)

Antifade Mounting Medium

Procedure:

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips or in imaging

plates.

Washing: Gently wash the cells twice with PBS to remove culture medium.

Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at

room temperature. This step is necessary for intracellular targets.

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for

1 hour at room temperature.

Primary Antibody Incubation: Dilute the primary antibody to its recommended concentration

in Blocking Buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room

temperature or overnight at 4°C in a humidified chamber.

Washing: Wash the cells three times with PBS for 5 minutes each.
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Secondary Antibody Incubation: Dilute the NIR dye-conjugated secondary antibody in

Blocking Buffer. Protect from light from this step onwards. Incubate the cells with the diluted

secondary antibody for 1 hour at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5-10

minutes.

Washing: Wash the cells twice with PBS.

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate

filters and a laser for NIR excitation and a detector sensitive to NIR emission.

Protocol 2: Live-Cell Imaging with a NIR-Labeled Probe
This protocol outlines the general steps for labeling and imaging live cells with a NIR dye

conjugated to a cell-permeable probe or a ligand that binds to a cell surface receptor.

Materials:

Live cells cultured in an imaging dish or chambered coverslip

Live-Cell Imaging Medium (e.g., phenol red-free DMEM)

NIR Dye-Labeled Probe (e.g., a cell-permeable stain or a fluorescently labeled ligand)

Washing Buffer (e.g., PBS or Hanks' Balanced Salt Solution - HBSS)

Procedure:

Cell Preparation: Culture cells in a suitable imaging vessel. Ensure the cells are healthy and

in the desired growth phase.

Staining Solution Preparation: Prepare a working solution of the NIR dye-labeled probe in a

live-cell imaging medium at the recommended concentration.
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Cell Staining: Remove the culture medium from the cells and replace it with the staining

solution.

Incubation: Incubate the cells for the recommended time (typically 15-60 minutes) at 37°C in

a cell culture incubator. The optimal incubation time may need to be determined empirically.

Washing: Gently wash the cells two to three times with a pre-warmed washing buffer to

remove any unbound probe.

Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells

immediately using a fluorescence microscope equipped for live-cell imaging with the

appropriate NIR laser lines and detectors.

Visualizations
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Cell Preparation

Staining Procedure

Imaging

1. Culture Cells

2. Wash with PBS

3. Fix with 4% PFA

4. Wash with PBS

5. Permeabilize with Triton X-100

6. Wash with PBS

7. Block with 1% BSA

8. Incubate with Primary Antibody

9. Wash with PBS

10. Incubate with NIR Secondary Antibody

11. Wash with PBS

12. Counterstain (Optional)

13. Wash with PBS

14. Mount

15. Acquire Image
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Preparation

Staining and Imaging

1. Culture Live Cells

3. Add Staining Solution to Cells

2. Prepare Staining Solution

4. Incubate at 37°C

5. Wash Cells

6. Image Live Cells

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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